2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is an organic compound recognized for its unique chemical structure and properties. This compound is classified as a brominated ketone, specifically featuring two bromine atoms attached to the ethane backbone, along with a methoxy-substituted phenyl group. Its molecular formula is , and it is primarily used in various scientific and industrial applications due to its reactivity and stability.
The compound is cataloged under the Chemical Abstracts Service number 1379351-93-5. It falls under the category of halogenated organic compounds, particularly brominated derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable reagent in organic synthesis .
The synthesis of 2,2-dibromo-1-(2-methoxyphenyl)ethan-1-one typically involves several steps:
The yield of this synthesis can be influenced by factors such as concentration of bromine, reaction time, and temperature. Optimization of these parameters is crucial for maximizing yield and minimizing by-products .
The molecular structure of 2,2-dibromo-1-(2-methoxyphenyl)ethan-1-one can be represented as follows:
COC1=CC=CC=C1C(=O)C(Br)Br
KNMHFQVDFCAOSW-UHFFFAOYSA-N
The structure features a carbonyl group (C=O) adjacent to a dibromo-substituted ethane unit and a methoxy-substituted phenyl ring. This configuration contributes to its chemical reactivity and potential biological activity.
2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions:
Common reagents for these reactions include:
Conditions typically involve controlled temperatures and pH levels to optimize yields .
The mechanism of action for 2,2-dibromo-1-(2-methoxyphenyl)ethan-1-one primarily involves its interaction with biological targets at a molecular level. The compound may bind to specific enzymes or receptors within cells, altering their activity or function. This interaction can lead to various biochemical responses, which are currently being explored in pharmaceutical research for potential therapeutic applications .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 307.97 g/mol |
Appearance | White crystalline solid |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties make it suitable for various applications in organic synthesis and analytical chemistry .
Scientific Uses
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0